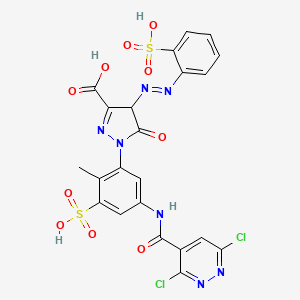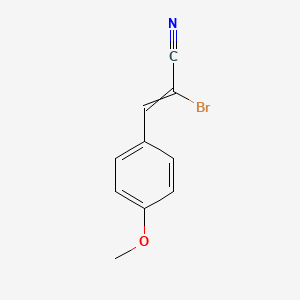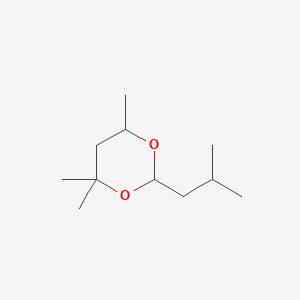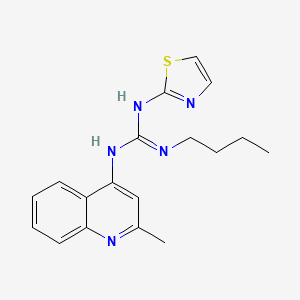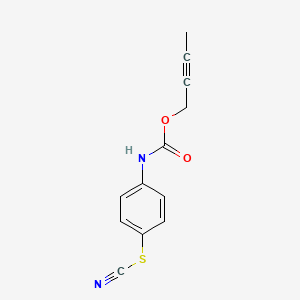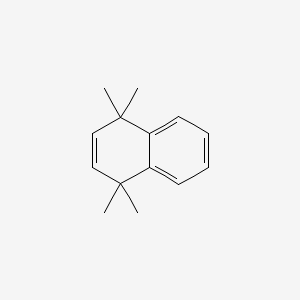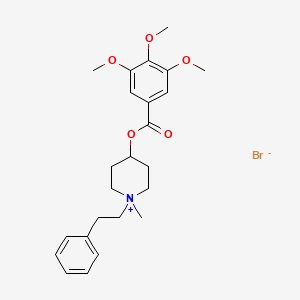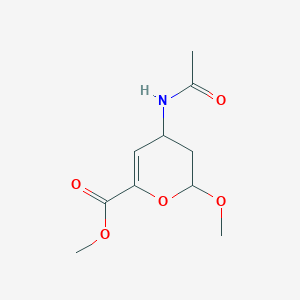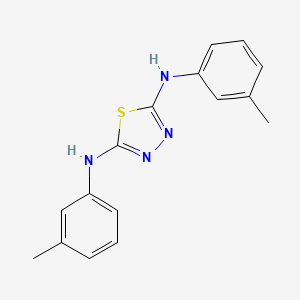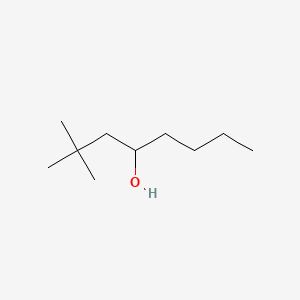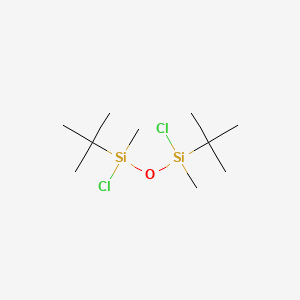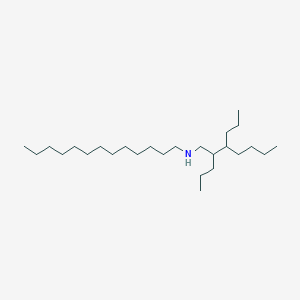
N-(2,3-dipropylheptyl)tridecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dipropylheptyl)tridecan-1-amine is a complex organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound features a long carbon chain with multiple alkyl groups attached to the nitrogen atom, making it a tertiary amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dipropylheptyl)tridecan-1-amine typically involves the reaction of halogenoalkanes with ammonia or amines. One common method is the alkylation of primary or secondary amines with halogenoalkanes under controlled conditions. The reaction is usually carried out in a sealed tube to prevent the escape of ammonia .
Industrial Production Methods
Industrial production of such amines often involves large-scale alkylation processes using specialized reactors. The conditions are optimized to maximize yield and purity, often involving high pressures and temperatures to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dipropylheptyl)tridecan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the amine into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces simpler amine derivatives .
Scientific Research Applications
N-(2,3-dipropylheptyl)tridecan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dipropylheptyl)tridecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Tridecanamine: A simpler amine with a similar carbon chain length but without the additional alkyl groups.
N,N-Dimethylethanamine: A tertiary amine with different alkyl groups attached to the nitrogen atom.
Uniqueness
N-(2,3-dipropylheptyl)tridecan-1-amine is unique due to its specific structure, which includes multiple alkyl groups attached to a long carbon chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C26H55N |
|---|---|
Molecular Weight |
381.7 g/mol |
IUPAC Name |
N-(2,3-dipropylheptyl)tridecan-1-amine |
InChI |
InChI=1S/C26H55N/c1-5-9-11-12-13-14-15-16-17-18-19-23-27-24-26(21-8-4)25(20-7-3)22-10-6-2/h25-27H,5-24H2,1-4H3 |
InChI Key |
VUJWBBMYHZLEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNCC(CCC)C(CCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


